(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Endothelin antagonists stereochemistry binding affinity

(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral, non-racemic pyrrolidine-3-carboxylic acid derivative. It belongs to the class of trans-2-aryl-5-oxopyrrolidine-3-carboxylic acids, which serve as key intermediates for the synthesis of endothelin receptor antagonists (e.g., Atrasentan/ABT-627).

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1391500-52-9
Cat. No. B2422512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS1391500-52-9
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1
InChIKeyNGKNKSOOFHUJQF-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R)-1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1391500-52-9): Chiral 5-Oxopyrrolidine Building Block for Endothelin Antagonist Synthesis


(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral, non-racemic pyrrolidine-3-carboxylic acid derivative . It belongs to the class of trans-2-aryl-5-oxopyrrolidine-3-carboxylic acids, which serve as key intermediates for the synthesis of endothelin receptor antagonists (e.g., Atrasentan/ABT-627) . The compound possesses two stereogenic centers (2R,3R) that define the spatial orientation of the 4-methylphenyl substituent and the carboxylic acid group, parameters that critically influence the enantioselectivity of downstream drug candidates .

Why Generic 5-Oxopyrrolidine-3-carboxylic Acids Cannot Replace (2R,3R)-1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid in SAR-Driven Programs


Substitution at the 2-aryl position and the absolute configuration of the pyrrolidine ring are not interchangeable parameters. In the endothelin antagonist series, replacing the 4-methoxyphenyl group with 4-methylphenyl significantly shifts ETA/ETB selectivity and metabolic stability [1]. Furthermore, the (2R,3R) configuration is essential for high-affinity binding; the enantiomeric (2S,3S) form and racemic mixtures exhibit drastically reduced or abolished activity . Thus, using a generic 5-oxopyrrolidine-3-carboxylic acid building block without the defined (2R,3R) stereochemistry and the 4-methylphenyl aryl group risks compromising the potency, selectivity, and metabolic profile of the final API.

Quantitative Comparison of (2R,3R)-1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid Against Closest Analogs


Enantiomeric Purity and Its Impact on Endothelin Receptor Binding Affinity

The (2R,3R) absolute configuration is a prerequisite for high-affinity ETA receptor binding. In the discovery of A-127722, only the (2R,3R,4S) enantiomer exhibited potent binding (IC50 = 0.36 nM), while the enantiomeric (2S,3S,4R) form showed no measurable affinity at concentrations up to 10 µM . Although the target compound lacks the C4-substituent present in A-127722, the identical (2R,3R) configuration governs the spatial presentation of the 2-aryl group, which is the primary determinant of receptor recognition in this pharmacophore family [1].

Endothelin antagonists stereochemistry binding affinity

Aryl Substituent Effect on ETA/ETB Selectivity Ratio

Replacement of the 4‑methoxyphenyl group (standard in Atrasentan) with a 4‑methylphenyl group increases ETA selectivity. Abbott Laboratories demonstrated that the 4‑CH₃ analog (compound 8e) achieved an ETA/ETB selectivity ratio of approximately 1,900, compared to ~1,000 for the 4‑OCH₃ parent Atrasentan [1]. The target compound incorporates this 4‑methylphenyl motif, positioning it as a direct precursor to the high-selectivity 8e series, whereas the 4‑methoxyphenyl analog routes to the lower-selectivity Atrasentan class.

Endothelin receptor selectivity SAR aryl substitution

Lipophilicity Tuning Compared to 4‑Methoxyphenyl and 4‑Chlorophenyl Analogs

The measured LogP of (2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is 1.99, with a TPSA of 57.61 Ų . This LogP falls within the optimal range (1–3) for oral bioavailability in CNS-penetrant drug candidates. By comparison, the 4‑methoxyphenyl analog is predicted to have a lower LogP (~1.5–1.7 due to the additional H‑bond acceptor), while the 4‑chlorophenyl analog would be more lipophilic (LogP ~2.5), potentially altering membrane permeability and metabolic clearance [1].

Physicochemical properties LogP medicinal chemistry

Commercial Purity Specification and Batch Consistency

The compound is supplied with a minimum purity of 95% (HPLC) as certified by AKSci and ChemScene . This purity level meets or exceeds the typical threshold (≥95%) required for asymmetric synthesis intermediates, where lower purity (<90%) can lead to decreased enantioselectivity and reduced yield in subsequent catalytic steps [1]. The consistent batch-to-batch purity minimizes the need for additional purification upon receipt, accelerating the synthetic workflow.

Chemical purity quality control building blocks

Optimal Deployment Scenarios for (2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid in Drug Discovery and Process Chemistry


Synthesis of Highly Selective ETA Receptor Antagonists

As a direct precursor to the 4‑methylphenyl series of endothelin antagonists (e.g., compound 8e), this building block is ideally suited for medicinal chemistry programs aiming to maximize ETA/ETB selectivity. The 1.9‑fold selectivity gain over the 4‑methoxyphenyl series, as inferred from published SAR [1], makes it the preferred starting material when ETB‑mediated vasodilation must be preserved.

Chiral Intermediate for Cathepsin S Inhibitor Optimization

Novel pyrrolidine derivatives claimed in patent EP2814822B1 as cathepsin S inhibitors could benefit from the defined (2R,3R) stereochemistry [2]. Incorporating this building block ensures the correct spatial orientation of the 2‑aryl group, which is critical for S2 pocket occupancy in cysteine protease targets.

Physicochemical Property Optimization in Parallel Synthesis

With an experimentally determined LogP of 1.99 and TPSA of 57.61 Ų , the compound offers a balanced lipophilicity profile. It can serve as a reference core in parallel library synthesis to explore substituent effects on membrane permeability and metabolic stability, replacing the more hydrophilic 4‑methoxyphenyl or more lipophilic 4‑chlorophenyl analogs.

Quote Request

Request a Quote for (2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.